N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide features a sulfanylacetamide core linked to a 4-methoxyphenyl group and a 3-methylphenyl-substituted imidazole ring. Key features include:
- Molecular formula: C₁₉H₁₉N₃O₂S (calculated molecular weight: 353.44 g/mol).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-3-5-16(12-14)22-11-10-20-19(22)25-13-18(23)21-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUVGHWAMCKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a methoxyphenyl group and an imidazole moiety, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.44 g/mol. The compound features a sulfenamide linkage, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 353.44 g/mol |
| LogP | 4.7773 |
| Polar Surface Area | 43.211 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest a promising potential for treating conditions like Alzheimer's disease and renal disorders:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
Case Studies
In a series of experiments, the compound was tested in vitro for its effectiveness against specific targets:
- Acetylcholinesterase Inhibition : The compound demonstrated potent inhibition with an IC50 value significantly lower than standard inhibitors, suggesting it could be developed as a therapeutic agent for neurodegenerative diseases.
- Antibacterial Screening : A study involving multiple bacterial strains revealed that the compound showed varying degrees of effectiveness, particularly against gram-positive bacteria, indicating its potential as an antibacterial agent.
- Anticancer Activity : Initial findings suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer mechanisms.
Mechanistic Insights
The biological activity of this compound can be attributed to the presence of the imidazole ring, which has been associated with various pharmacological effects. The sulfenamide functionality enhances its interaction with biological macromolecules, facilitating enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Research Implications and Limitations
- Electronic effects : Methoxy groups may enhance solubility, while chloro or thiadiazole substituents could improve target binding via hydrophobic interactions.
- Conformational flexibility : Substituents on the imidazole ring (e.g., 3-methylphenyl vs. 4-chlorophenyl) influence steric bulk and rotational freedom, impacting molecular recognition.
- Limitations : Direct biological data for the target compound are absent in the evidence, necessitating further experimental validation.
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common approach involves cyclizing thiourea derivatives with α-haloketones. For example, reacting 3-methylphenyl isothiocyanate with chloroacetone in the presence of ammonium acetate yields the imidazole-thiol scaffold. This method, adapted from imidazole syntheses in, proceeds via the following mechanism:
- Nucleophilic attack of the thiourea nitrogen on the α-carbon of chloroacetone.
- Cyclization with elimination of HCl to form the imidazole ring.
- Acidic workup to isolate the thiol.
Optimization Notes :
Alternative Route via Imidazole Alkylation
Patented methodologies describe alkylating pre-formed imidazole rings. For instance, treating imidazole with 3-methylbenzyl bromide in DMF under basic conditions (K₂CO₃) produces 1-(3-methylbenzyl)imidazole, which is subsequently sulfurated using elemental sulfur in the presence of a reducing agent.
Preparation of 2-Chloro-N-(4-Methoxyphenyl)Acetamide
Acylation of 4-Methoxyaniline
4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine:
$$
\text{4-MeO-C₆H₄-NH₂ + ClCH₂COCl → 4-MeO-C₆H₄-NH-CO-CH₂Cl + HCl}
$$
Key Parameters :
- Stoichiometry : 1:1 molar ratio of aniline to chloroacetyl chloride.
- Base : Triethylamine neutralizes HCl, preventing side reactions.
- Yield : 85–90% after aqueous workup.
Coupling of Thiol and Chloroacetamide
Nucleophilic Substitution in Basic Media
The thiolate anion, generated by deprotonating 1-(3-methylphenyl)-1H-imidazole-2-thiol with NaOH or K₂CO₃, attacks the electrophilic carbon of 2-chloro-N-(4-methoxyphenyl)acetamide:
$$
\text{Imidazole-S⁻ + Cl-CH₂-C(O)-NH-Ar → Imidazole-S-CH₂-C(O)-NH-Ar + Cl⁻}
$$
Reaction Conditions :
Phase-Transfer Catalysis (PTC)
For scalable synthesis, tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/toluene). This method reduces reaction time to 3–4 hours with comparable yields.
Alternative Synthetic Strategies
One-Pot Sequential Synthesis
A streamlined approach combines imidazole formation and coupling in a single pot:
Solid-Phase Synthesis
Immobilizing the imidazole-thiol on Wang resin enables iterative coupling and cleavage, though this method remains exploratory for this compound.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 12.3 min.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost Analysis
- Raw material costs dominate (∼70%), with 4-methoxyaniline and chloroacetyl chloride as major contributors.
- Batch vs. continuous flow: Flow systems reduce processing time by 40%.
Competing N1 vs. N3 alkylation remains a hurdle. Computational modeling (DFT) predicts N1 preference due to steric effects.
Biocatalytic Routes
Emerging methods employ lipases for enantioselective acylations, though applicability to this compound is untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
